5-Bromo-7-chloro-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-8-methoxyquinoline typically involves the bromination and chlorination of 8-methoxyquinoline. One common method includes the following steps:
Bromination: 8-methoxyquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinoline ring or the attached functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex quinoline-based structures .
Scientific Research Applications
5-Bromo-7-chloro-8-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-bromo-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Bromo-8-chloro-5-methoxyquinoline: Differing in the position of the bromine and chlorine atoms.
8-Amino-5-methoxyquinoline: Contains an amino group instead of halogens.
Uniqueness
5-Bromo-7-chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-7-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChI Key |
WLGBMOYOPFWXOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1Cl)Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.